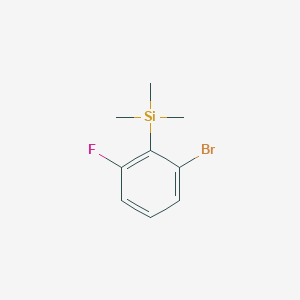

1-Bromo-3-fluoro-2-(trimethylsilyl)benzene

Description

Significance of Aryl Organosilicon Scaffolds in Modern Organic Synthesis

Aryl organosilicon compounds, characterized by a direct silicon-carbon (Si-C) bond to an aromatic ring, offer a unique combination of stability and reactivity. researchgate.netacs.org The Si-C bond is generally stable under many standard reaction conditions, yet it can be selectively cleaved or transformed, making these compounds excellent synthetic precursors. researchgate.netlkouniv.ac.in The trimethylsilyl (B98337) (TMS) group, for instance, can act as a sterically demanding substituent, a protecting group, or a precursor to other functional groups. rsc.org

The utility of aryl organosilicons is particularly evident in cross-coupling reactions, where they serve as effective coupling partners. researchgate.net The silicon atom's lower electronegativity compared to carbon polarizes the Si-C bond, influencing the reactivity of the aromatic ring. ias.ac.in Furthermore, the incorporation of silicon can enhance the lipophilicity and metabolic stability of molecules, a desirable trait in medicinal chemistry. researchgate.netacs.org The synthetic accessibility and the potential for fine-tuning their structural and electronic properties have made aryl organosilicon compounds a focal point of extensive research. researchgate.net

Strategic Importance of Polyhalogenated Aryl Systems in Synthetic Chemistry

Polyhalogenated aromatic compounds, which bear multiple halogen substituents, are highly valuable building blocks in organic synthesis. researchgate.net The presence of different halogens on the same aromatic ring allows for regioselective functionalization. nih.gov This selectivity stems from the differing bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F), which typically allows for the preferential reaction at the heavier halogen under appropriate catalytic conditions. nih.gov

This strategic difference in reactivity enables chemists to introduce a variety of substituents onto the aromatic core in a stepwise and controlled manner, a crucial advantage for constructing complex, highly substituted molecules. acs.orgnih.gov This approach is more efficient than assembling the molecule from pre-functionalized acyclic precursors and has become a common strategy in the synthesis of fine chemicals. nih.gov

Contextualization of 1-Bromo-3-fluoro-2-(trimethylsilyl)benzene within Polyfunctionalized Arenes

The compound This compound is a prime example of a polyfunctionalized arene that embodies the strategic advantages of both aryl organosilicon and polyhalogenated systems. chemwhat.com This molecule features three distinct functional groups on a benzene (B151609) ring: a bromine atom, a fluorine atom, and a trimethylsilyl group. Each of these groups imparts a specific reactivity profile, making the compound a highly versatile synthetic intermediate.

The bromine atom can readily participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The fluorine atom, due to the strength of the C-F bond, is typically unreactive under these conditions, remaining as a stable substituent that can influence the electronic properties of the molecule or serve as a site for later-stage functionalization. nih.gov The ortho-positioned trimethylsilyl group can direct metallation to the adjacent carbon atom or be used in transformations unique to organosilanes. The interplay of these three groups allows for a sequence of selective reactions, providing access to a diverse range of complex aromatic structures from a single starting material.

Overview of Research Trajectories for Multifunctionalized Aromatic Systems

Current and future research in the field of multifunctionalized aromatic systems is driven by the continuous demand for novel molecules with specific functions. openaccessjournals.comresearchgate.net A significant trend is the development of more efficient and selective catalytic methods for the functionalization of these complex scaffolds. acs.org This includes the design of new ligands and catalysts that can differentiate between electronically and sterically similar positions on a polyhalogenated ring. bohrium.com

Furthermore, there is a growing interest in the application of these systems in materials science, particularly in the creation of porous aromatic frameworks (PAFs) and electrochromic polymers. researchgate.netacs.org The functional groups on the aromatic rings can be used to tune the material's properties, such as porosity, stability, and electronic behavior. researchgate.netacs.org The development of multifunctional agents for dermatological and cosmetic applications also represents a growing research area. mdpi.com As synthetic methodologies become more sophisticated, the ability to design and create increasingly complex and precisely functionalized aromatic systems will continue to expand, opening up new avenues in both fundamental research and industrial applications. openaccessjournals.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 632324-41-5 chemwhat.com |

| Molecular Formula | C₉H₁₂BrFSi chemwhat.com |

| Molecular Weight | 247.18 g/mol chemwhat.com |

| Synonyms | Silane (B1218182), (2-bromo-6-fluorophenyl)trimethyl- chemwhat.com |

Properties

IUPAC Name |

(2-bromo-6-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrFSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHRHCBNWZODKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Trimethylsilyl Benzene and Analogues

Precursor Synthesis and Starting Materials for Polyfunctionalized Arenes

The assembly of complex aromatic compounds begins with the procurement or synthesis of appropriately substituted starting materials. For the target molecule, 1-bromo-3-fluorobenzene (B1666201) is a logical and crucial precursor. However, the synthesis of this specific isomer can be challenging. Traditional electrophilic bromination of fluorobenzene (B45895) often yields a mixture of isomers, with 1-bromo-4-fluorobenzene (B142099) being the major product. The separation of 1-bromo-3-fluorobenzene from its isomers is difficult due to their very similar boiling points, resulting in low isolation yields. google.com

To overcome this, methods have been developed that favor the formation of the meta-isomer. One such industrial method involves the isomerization of the bromofluorobenzene mixture using a catalyst like aluminum chloride. Under specific conditions, the thermodynamic equilibrium can be shifted to favor the 1-bromo-3-fluorobenzene isomer, allowing for its isolation in high purity. google.com Another classical approach to specific isomers is the Schiemann reaction, which involves the diazotization of a substituted aniline (B41778) followed by thermal decomposition in the presence of a fluoride (B91410) source like hexafluorophosphoric acid. orgsyn.org For instance, 3-bromoaniline (B18343) can be converted to 1-bromo-3-fluorobenzene, and 2-bromo-6-fluoroaniline (B133542) can be prepared from o-fluoroaniline through a multi-step sequence involving protection, directed bromination, and deprotection. google.com

The synthesis of polysubstituted arenes is a broad field, with methods ranging from the modification of existing aromatic rings through cross-coupling and C-H functionalization to the construction of the ring itself via benzannulation reactions. rsc.org Palladium/norbornene cooperative catalysis, for example, has emerged as a powerful tool for the modular and regioselective construction of 1,2,3,4-tetrasubstituted arenes, which are otherwise difficult to access. nih.gov

Methodologies for Regioselective Introduction of Silicon Moieties onto Halogenated Aromatic Rings

The introduction of a trimethylsilyl (B98337) (TMS) group onto a halogenated aromatic ring can be achieved through several strategic approaches. The regioselectivity of the silylation is paramount, especially when multiple reactive sites are present on the aromatic ring.

A highly effective strategy for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM) . In this approach, a substituent on the ring, known as a Directed Metalation Group (DMG), complexes with an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position with high selectivity. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as trimethylsilyl chloride (TMSCl), to install the silyl (B83357) group.

For a substrate like 1-bromo-3-fluorobenzene, both halogen atoms can potentially act as DMGs. Fluorine is considered a moderate DMG, while bromine's directing ability is weaker. organic-chemistry.org In such cases, lithiation typically occurs ortho to the more powerful directing group. Studies on the metalation of substituted bromobenzenes have shown that bromine can act as a directing group, but its influence is affected by other substituents. nih.govcapes.gov.br In the case of 1-bromo-3-fluorobenzene, the fluorine atom is expected to direct lithiation to the C2 position. This has been demonstrated in the lithiation of other fluoroarenes, where deprotonation consistently occurs adjacent to the fluorine atom. epfl.ch

An iridium-catalyzed, hydroxyl-directed ortho-silylation provides another route. While this method formally uses a hydroxyl group as the director, its application to a 3-fluoro-substituted benzyl (B1604629) alcohol resulted in a mixture of constitutional isomers, indicating that steric factors play a significant role in determining the regioselectivity of the silylation. nih.gov

The formation of a Grignard reagent from an aryl halide followed by reaction with a silicon electrophile is a classical and widely used method for creating carbon-silicon bonds. sigmaaldrich.comgelest.com This method can be applied to the synthesis of the target compound by starting with 1-bromo-3-fluorobenzene. The greater reactivity of the C-Br bond compared to the C-F bond allows for the selective formation of the Grignard reagent at the bromine-substituted position. walisongo.ac.id

The general process involves reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The resulting Grignard reagent, 3-fluorophenylmagnesium bromide, can then be reacted with trimethylsilyl chloride to yield 1-fluoro-3-(trimethylsilyl)benzene.

There are several protocols for conducting Grignard reactions with silanes:

Normal Addition: The silane (B1218182) is added to the pre-formed Grignard reagent. This is preferred when complete substitution is desired. gelest.com

Reverse Addition: The Grignard reagent is added to the silane. This method is often used when partial substitution is required. gelest.com

In Situ Formation: The Grignard is formed in the presence of the silane, which is useful for unstable or poorly soluble Grignard reagents. gelest.com

It is important to note that the reaction products, such as magnesium alkoxides in reactions with alkoxysilanes, can influence the kinetics and outcome of the Grignard reaction. [26 from first search]

For less reactive aryl halides or to achieve reactions under milder conditions, highly activated forms of magnesium can be employed. Rieke magnesium is a highly reactive, fine powder of magnesium generated by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. [8 from first search] This activated magnesium has a high surface area and is free of passivating oxide layers, allowing it to react with aryl halides, even some aryl fluorides, at very low temperatures (e.g., -78 °C) to form Grignard reagents. [8 from first search] This enhanced reactivity can be advantageous in the synthesis of sterically hindered or electronically deactivated arylsilanes from their corresponding halides.

The entrainment method is another technique used to initiate the formation of stubborn Grignard reagents. This involves adding a small amount of a more reactive halide, such as 1,2-dibromoethane, to the reaction mixture. The reaction of the entrainer with magnesium cleans and activates the metal surface, facilitating the reaction of the primary, less reactive aryl halide.

Strategic Approaches for Introducing Bromine Substituents on Fluoroarylsilanes

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing fluoroarylsilane, such as 1-fluoro-2-(trimethylsilyl)benzene or 1-fluoro-3-(trimethylsilyl)benzene. This requires a regioselective bromination reaction. Electrophilic aromatic bromination is the most common method, where the regioselectivity is governed by the directing effects of the existing substituents.

The fluorine atom is an ortho, para-director, while the trimethylsilyl group is a bulky substituent that can also direct electrophiles to the para position through ipso-substitution or sterically hinder the ortho positions. The interplay between these electronic and steric effects determines the final position of the incoming bromine atom.

Common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst, and N-Bromosuccinimide (NBS). mdpi.com The use of zeolites as catalysts in electrophilic brominations has been shown to induce high para-selectivity. mdpi.comresearchgate.net For instance, the bromination of 1,2-bis(trimethylsilyl)benzene (B95815) with NBS in acetic acid yields 1-bromo-4,5-bis(trimethylsilyl)benzene, demonstrating that bromination can occur on a silylated ring. chemicalbook.com A more complex, boron-mediated approach has been developed for the regioselective bromination of 2-aryl-heteroarenes, which proceeds through the cleavage of a C-B bond. chalmers.se

Below is a table summarizing conditions for electrophilic aromatic bromination:

Table 1: Conditions for Regioselective Aromatic Bromination

| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxybenzonitrile | Br₂ | Not specified | 2-Bromo-5-hydroxybenzonitrile (73%), 2-Bromo-3-hydroxybenzonitrile (18%) | mdpi.com |

| 3-Methoxybenzaldehyde | Br₂ | Not specified | 2-Bromo-5-methoxybenzaldehyde (81%) | mdpi.com |

| Toluene | Br₂ | Zeolite H-Beta | p-Bromotoluene (high selectivity) | mdpi.com |

| Chlorobenzene | Br₂/SO₂Cl₂ | Ca²⁺-Y Zeolite | p-Bromochlorobenzene (~97% selectivity) | researchgate.net |

Regioselective Fluorination Approaches for Aryl Halides

Introducing a fluorine atom onto an aromatic ring can be achieved either at the beginning of a synthetic sequence or as a late-stage functionalization step. Classical methods often involve the Schiemann reaction , where an aromatic amine is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like HBF₄ or HPF₆ to yield the aryl fluoride. orgsyn.org This method offers good regiochemical control as the position of the fluorine atom is determined by the position of the starting amino group. For example, 1-bromo-2-fluorobenzene (B92463) can be prepared from o-bromoaniline via this route. orgsyn.org

More contemporary methods focus on the nucleophilic fluorination of aryl halides and triflates, often using transition metal catalysis. Palladium-catalyzed fluorination has seen significant development. The use of specialized ligands, such as the biaryl monophosphine ligand AlPhos (L1), enables the room-temperature fluorination of aryl triflates and bromides with high regioselectivity (>100:1). [1, 2, 3 from first search] These reactions typically use a fluoride salt, such as CsF or AgF, as the nucleophile.

Copper-catalyzed fluorination represents another important strategy. For instance, a copper-catalyzed method has been developed for the fluorination of internal allylic bromides and chlorides using Et₃N·3HF as the fluorine source, achieving excellent regioselectivity. [6 from first search] While this example is for an allylic system, it highlights the potential of copper catalysis in C-F bond formation.

Convergent and Divergent Synthetic Routes to Ortho-Substituted Aryl Systems

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. [10 from first search] This approach is generally more efficient than a linear synthesis because it maximizes the preservation of yield. For an ortho-substituted system, a convergent approach might involve coupling two pre-functionalized aromatic fragments, for example, via a Suzuki or Stille cross-coupling reaction.

A divergent synthesis , in contrast, starts from a central core molecule that is then elaborated in different ways to create a library of related compounds. [11 from first search] For example, one could synthesize 1-fluoro-2-(trimethylsilyl)benzene as a core intermediate. This intermediate could then be subjected to various reactions (bromination, nitration, etc.) at different positions to generate a diverse set of functionalized analogues. Another divergent approach is Diversity Oriented Synthesis (DOS), which aims to quickly generate skeletal diversity from a common starting material. [11 from first search]

The Diels-Alder reaction offers a powerful method for constructing substituted arenes in what can be considered a convergent approach. For instance, tungsten-promoted Diels-Alder reactions between η²-coordinated benzenes and alkynes can produce highly functionalized barrelenes, which can then undergo cycloreversion to form new, complex aromatic rings with complete regiocontrol. acs.org

Optimization of Reaction Conditions for Positional Selectivity

Detailed research into the metalation of substituted halobenzenes has provided insights into the factors that influence the regioselectivity of silylation. The fluorine atom is generally considered a more potent directing group than bromine in DoM reactions. epfl.chcapes.gov.brresearchgate.net This suggests that in 1-bromo-3-fluorobenzene, the fluorine atom at the C3 position will preferentially direct the lithiation to the C2 position. However, the bromine at C1 also exerts a directing influence, potentially leading to the formation of other silylated isomers. Therefore, fine-tuning the reaction parameters is critical to maximize the yield of the desired 1-bromo-3-fluoro-2-(trimethylsilyl)benzene.

Key parameters that are optimized include the nature of the organolithium base, the solvent, and the temperature. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used. nih.gov The choice of solvent, typically an ether such as tetrahydrofuran (THF) or diethyl ether (Et2O), can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting selectivity. nih.gov Temperature control is also crucial, as side reactions, such as the formation of benzyne (B1209423) intermediates or loss of selectivity, can occur at higher temperatures.

While specific optimization data for the synthesis of this compound is not extensively tabulated in the literature, studies on analogous substituted bromobenzenes provide a strong foundation for predicting optimal conditions. For instance, the one-pot metalation/silylation of meta-substituted bromobenzenes using LDA and TMSCl has been shown to yield primarily monosilylated products, which aligns with the desired outcome for 1-bromo-3-fluorobenzene. nih.gov In cases of competing directing groups, such as in chloro- and bromo-substituted fluoroarenes, lithiation has been observed to occur preferentially ortho to the fluorine atom, further supporting the feasibility of selectively forming the 2-silylated product. epfl.ch

The following table summarizes the expected influence of various reaction conditions on the positional selectivity of the silylation of 1-bromo-3-fluorobenzene based on studies of similar systems.

| Reaction Parameter | Condition | Expected Effect on Positional Selectivity (Formation of 2-silyl isomer) | Rationale |

|---|---|---|---|

| Base | Lithium Diisopropylamide (LDA) | High | Sterically hindered base favors deprotonation at the most acidic site, which is activated by the stronger directing fluoro group. nih.gov |

| n-Butyllithium (n-BuLi) | Moderate to High | A strong, less hindered base that can be effective, but may lead to lower selectivity compared to LDA. | |

| Solvent | Tetrahydrofuran (THF) | High | A polar aprotic solvent that effectively solvates the lithium cation, promoting the formation of the desired organolithium intermediate. nih.gov |

| Diethyl Ether (Et₂O) | Moderate | Less polar than THF, which can affect the reactivity and selectivity of the lithiation step. | |

| Temperature | -78 °C | High | Low temperatures are crucial to maintain the stability of the aryllithium intermediate and prevent side reactions or loss of regioselectivity. |

| > -40 °C | Low | Increased temperatures can lead to decomposition of the organolithium species and the formation of undesired byproducts. |

Further empirical studies are necessary to precisely quantify the yields and isomer distributions under various conditions for the synthesis of this compound. However, the existing body of research on directed ortho-metalation of halogenated benzenes provides a robust framework for optimizing the reaction to achieve high positional selectivity.

Reactivity Profiles and Transformation Pathways of 1 Bromo 3 Fluoro 2 Trimethylsilyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide functionality in 1-Bromo-3-fluoro-2-(trimethylsilyl)benzene is a key site for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. The presence of the fluorine and trimethylsilyl (B98337) substituents can influence the electronic and steric environment of the reaction center, potentially affecting reaction conditions and outcomes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama, Suzuki)

Palladium catalysts are paramount in facilitating the coupling of aryl halides with a variety of organometallic reagents.

The Suzuki coupling , a cornerstone of modern organic synthesis, involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For this compound, a hypothetical Suzuki coupling with an arylboronic acid would be expected to proceed at the C-Br bond, yielding a fluorinated and silylated biaryl product. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve efficient coupling. ganeshremedies.com

The Hiyama coupling offers an alternative using organosilanes, which are often stable and less toxic than other organometallic reagents. rsc.org This reaction typically requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. rsc.orgsigmaaldrich.com However, couplings involving trimethylsilyl arenes can be challenging and may result in lower yields compared to those using other organosilanes like trialkoxysilanes. rsc.org The steric bulk of the ortho-trimethylsilyl group in the title compound might also influence the efficiency of the coupling.

A general representation of these coupling reactions is shown below:

| Reaction | General Scheme | Key Reagents | Expected Product |

| Suzuki Coupling | Ar-Br + R-B(OH)₂ → Ar-R | Pd catalyst, Base | 3-Fluoro-2-(trimethylsilyl)-[1,1'-biphenyl] derivative |

| Hiyama Coupling | Ar-Br + R-SiR'₃ → Ar-R | Pd catalyst, Activator (e.g., F⁻) | 3-Fluoro-2-(trimethylsilyl)-[1,1'-biphenyl] derivative |

Table 1: Generalized Schemes for Palladium-Catalyzed Cross-Coupling Reactions.

Other Transition Metal-Mediated Coupling Reactions for Aryl Functionalization

Beyond palladium, other transition metals like nickel and copper can also mediate the functionalization of aryl bromides. Nickel catalysts, for instance, are known to be effective in various cross-coupling reactions and can sometimes offer different reactivity or selectivity profiles compared to palladium. ossila.com Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-oxygen or carbon-nitrogen bonds, but modern variations also allow for carbon-carbon bond formation. The specific application of these metals for this compound would require empirical investigation.

Benzyne (B1209423) Generation and Trapping Reactions from Ortho-Substituted Aryl Halides

The ortho-disubstituted nature of this compound makes it a potential precursor for the generation of a highly reactive intermediate: 4-fluorobenzyne.

Mechanisms of Benzyne Formation via Elimination Pathways

The generation of benzyne from ortho-haloaryl precursors typically proceeds through an elimination mechanism. For this compound, treatment with a strong, non-nucleophilic base could induce a 1,2-elimination. The base would abstract the proton ortho to the bromine, followed by the loss of bromide and the trimethylsilyl group to form the aryne.

Alternatively, fluoride-induced elimination is a common and mild method for generating benzynes from ortho-silylaryl triflates. While the title compound is a bromide, related precursors could be synthesized for this purpose. The general principle involves the attack of a fluoride ion on the silicon atom, which facilitates the elimination of the leaving group (in this case, bromide) to form the benzyne intermediate.

Nucleophilic Additions to Benzyne Intermediates

Once generated, the 4-fluorobenzyne intermediate is a powerful electrophile and will readily react with available nucleophiles. The regioselectivity of nucleophilic addition to unsymmetrical benzynes is influenced by both electronic and steric factors. The fluorine atom is strongly electron-withdrawing, which can direct the nucleophile to attack the carbon atom further from the fluorine. The addition of a nucleophile (Nu⁻) would result in a new substituted fluorobenzene (B45895) derivative.

Cycloaddition Reactions with Benzyne Intermediates

Benzynes are excellent dienophiles in Diels-Alder reactions and can also participate in other cycloaddition processes. When generated in the presence of a trapping agent, such as a conjugated diene like furan (B31954) or cyclopentadiene, 4-fluorobenzyne would be expected to undergo a [4+2] cycloaddition reaction to yield a bicyclic adduct. These reactions are valuable for the rapid construction of complex, polycyclic aromatic frameworks. The high reactivity of the benzyne ensures that such trapping reactions are often efficient.

| Reaction Type | Trapping Agent | Expected Product Class |

| Nucleophilic Addition | Alcohols, Amines, etc. | Substituted Fluorobenzenes |

| [4+2] Cycloaddition | Furan, Cyclopentadiene | Dihydro-epoxynaphthalene derivatives |

| [2+2] Cycloaddition | Alkenes | Benzocyclobutene derivatives |

Table 2: Potential Trapping Reactions of 4-Fluorobenzyne.

Directed Metalation (DOM) and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to activate a specific ortho-position for deprotonation by a strong base, typically an organolithium reagent. mendeley.com This process forms a lithiated intermediate that can be trapped by various electrophiles, allowing for precise functionalization of the aromatic ring. mendeley.com In the case of this compound, the fluorine and trimethylsilyl substituents are the key players in directing the regioselectivity of lithiation.

Directing Group Effects of Fluorine and Trimethylsilyl Substituents

Both fluorine and trimethylsilyl groups can act as directing groups in lithiation reactions, albeit through different mechanisms. Fluorine is recognized as a potent ortho-directing group. researchgate.netcapes.gov.br Its strong inductive electron-withdrawing effect increases the acidity of the adjacent ortho-protons, facilitating their abstraction by a strong base. psu.edu

The trimethylsilyl (TMS) group, while also capable of directing metalation, operates through a different set of electronic and steric influences. The silicon atom can stabilize an adjacent carbanion through σ-π conjugation. However, the bulky nature of the TMS group can also sterically hinder access to the ortho-protons. In competitive studies, the directing ability of various groups has been ranked, and while a direct comparison in this specific arrangement is not extensively documented, the potency of fluorine as a directing group is well-established. researchgate.net

Regioselectivity and Mechanistic Aspects of Deprotonative Metalation

The regioselectivity of deprotonative metalation of this compound is a complex interplay of the directing effects of the fluoro and trimethylsilyl groups, as well as the presence of the bromo substituent. Generally, in the lithiation of fluoroarenes that also contain a bromo or chloro substituent, deprotonation consistently occurs at a position adjacent to the fluorine atom. epfl.ch

In the context of this compound, there are two potential sites for deprotonation directed by the fluorine atom: C4 and C6. The bromine at C1 and the trimethylsilyl group at C2 introduce significant electronic and steric perturbations that influence the outcome. The reaction of substituted bromobenzenes with lithium diisopropylamide (LDA) has been shown to be highly dependent on the nature and position of other substituents. nih.gov

Table 1: Potential Lithiation Sites and Influencing Factors

| Lithiation Site | Directing Group | Influencing Factors | Predicted Outcome |

| C4 | Fluorine | Electronic activation by fluorine. Potential steric hindrance from the adjacent trimethylsilyl group. | Possible major site due to strong fluorine directing effect. |

| C6 | Fluorine | Electronic activation by fluorine. Less steric hindrance compared to C4. Potential for long-range electronic effects from bromine. | A likely competitive site. |

The mechanism of deprotonative metalation involves the coordination of the lithium base to the directing group, followed by proton abstraction. The stability of the resulting aryllithium intermediate is a key determinant of the reaction pathway.

Influence of Steric and Electronic Factors on Metalation Pathways

The steric bulk of the trimethylsilyl group at the C2 position is expected to play a significant role in dictating the regioselectivity of the metalation. Access to the C-H bond at the C6 position is sterically less encumbered than the C-H bond at the C4 position, which is situated between the fluorine and the bulky trimethylsilyl group. Unusual regioselectivity has been observed in the lithiation of 3-arylfurans, where metalation occurs at the more sterically hindered position due to stabilizing through-space interactions. uoc.gr

Long-Range Effects in Deprotonative Metalation

Bromine has been shown to exhibit a long-range acidifying effect in deprotonative metalation reactions of aromatic compounds. mendeley.comresearchgate.netnih.gov This effect, which is more pronounced than that of fluorine or methoxy (B1213986) groups, can influence the acidity of protons at a distance. In the case of this compound, the bromine at C1 could potentially enhance the acidity of the proton at C6, further favoring lithiation at this site. Studies on substituted bromobenzenes have highlighted the importance of such long-range effects in determining the regiochemical outcome of metalation. researchgate.net

Silicon-Based Transformations

The trimethylsilyl group is not only a directing group but also a versatile functional handle that can be transformed into other groups.

Desilylation Reactions for Further Functionalization

Aryltrimethylsilanes can undergo ipso-desilylation, where the C-Si bond is cleaved and replaced by a new bond to an electrophile. This transformation provides a powerful method for introducing a wide range of substituents at the position formerly occupied by the silyl (B83357) group.

A common method for desilylation involves the use of fluoride ions, which have a high affinity for silicon. uwindsor.ca Reagents such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) can effectively promote desilylation. The resulting aryl anion or related intermediate can then react with various electrophiles.

Table 2: Examples of Desilylation-Functionalization Reactions

| Electrophile | Reagents | Product Functional Group |

| I₂ | I₂, various conditions | Iodide |

| Br₂ | Br₂, various conditions | Bromide |

| H₂O/H⁺ | Acidic workup | Proton (H) |

| Aldehydes/Ketones | Fluoride source, then R₂C=O | Hydroxyalkyl |

The rhodium-catalyzed addition of arylsilanes to electrophiles represents a more recent advancement in desilylation-functionalization strategies. researchgate.net These methods often exhibit high functional group tolerance and can be performed under mild conditions. The synthesis of (silyl)(diarylboryl)benzenes and their subsequent reactions also showcase the utility of the silyl group as a synthetic linchpin. ecats-library.jp

Functionalization of the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the aromatic ring of this compound is a key functional handle that can be transformed in various ways. Arylsilanes, in general, are susceptible to cleavage reactions that replace the silyl group with other atoms or functional groups. This process, known as desilylation, allows for the strategic introduction of new functionalities onto the benzene (B151609) ring.

One of the most common transformations is protodesilylation , where the C-Si bond is cleaved and replaced by a C-H bond. This reaction is typically effected by treatment with an acid, such as trifluoroacetic acid (TFA), or a source of fluoride ions, like tetrabutylammonium fluoride (TBAF). For this compound, this would yield 1-Bromo-3-fluorobenzene (B1666201).

Another significant functionalization is halodesilylation , which replaces the TMS group with a halogen atom. This can be achieved using electrophilic halogenating agents. For instance, treatment with iodine monochloride (ICl) would introduce an iodine atom at the position of the TMS group, yielding 1-Bromo-2-iodo-3-fluorobenzene.

The following table summarizes potential functionalization reactions of the trimethylsilyl group based on established arylsilane chemistry.

| Reaction Type | Reagent(s) | Product | Description |

| Protodesilylation | Trifluoroacetic Acid (TFA) or Tetrabutylammonium Fluoride (TBAF) | 1-Bromo-3-fluorobenzene | Replacement of the TMS group with a hydrogen atom. |

| Iododesilylation | Iodine Monochloride (ICl) or Iodine (I₂) with a Lewis acid | 1-Bromo-3-fluoro-2-iodobenzene | Replacement of the TMS group with an iodine atom. |

| Bromodesilylation | Bromine (Br₂) | 1,2-Dibromo-3-fluorobenzene | Replacement of the TMS group with a bromine atom. |

These transformations highlight the utility of the trimethylsilyl group as a "masked" proton or a site for directed functionalization, allowing for the synthesis of highly substituted aromatic compounds that might be difficult to prepare otherwise.

Halogen-Metal Exchange Reactions and Their Selectivity

Halogen-metal exchange is a powerful tool for creating organometallic reagents from organic halides. When applied to molecules with multiple different halogens, such as this compound, the selectivity of the reaction becomes a critical factor.

The rate of halogen-metal exchange with organolithium reagents is well-established to decrease in the order I > Br > Cl > F. princeton.edu Consequently, for this compound, the exchange is expected to occur selectively at the C-Br bond, leaving the more robust C-F bond intact. This reaction is typically carried out at low temperatures (-78 °C to -100 °C) using alkyllithium reagents like n-butyllithium or t-butyllithium to prevent side reactions. tcnj.edu

The reaction proceeds as follows:

Treatment of this compound with an alkyllithium reagent (e.g., n-BuLi) results in the selective exchange of the bromine atom.

This generates a highly reactive aryllithium intermediate, 3-fluoro-2-(trimethylsilyl)phenyllithium.

This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the original position of the bromine atom.

Studies on related 3-substituted 1,2-dibromo arenes have shown that halogen-metal exchange can occur with high regioselectivity, influenced by the electronic nature of the substituents. organic-chemistry.org The use of magnesium-based reagents, such as isopropylmagnesium chloride, can also effect the exchange and may offer advantages in terms of the stability of the resulting organometallic species. organic-chemistry.org The combination of Grignard reagents and alkyllithiums has also been developed to perform these exchanges efficiently under non-cryogenic conditions. mdpi.comnih.gov

A notable reaction pathway for the resulting aryllithium intermediate, given the ortho-fluoro substituent, is the elimination of lithium fluoride (LiF) to form a highly reactive benzyne intermediate (3-(trimethylsilyl)benzyne). This benzyne can then be trapped by dienes, such as furan, in a Diels-Alder reaction. stackexchange.comsigmaaldrich.com

The table below outlines the expected selectivity and subsequent reactions.

| Reagent | Temperature | Initial Intermediate | Potential Subsequent Reaction | Final Product Example (with furan trap) |

| n-Butyllithium | -78 °C | 3-Fluoro-2-(trimethylsilyl)phenyllithium | Elimination of LiF to form 3-(trimethylsilyl)benzyne | Diels-Alder adduct with furan |

| Isopropylmagnesium Chloride | Low Temp. | 2-Bromo-6-fluorophenylmagnesium chloride (if exchange occurs) | Grignard-type reactions | N/A |

This selectivity makes this compound a valuable precursor for the regioselective synthesis of complex, polysubstituted aromatic compounds.

Studies on Halogen Migration and Scrambling Phenomena in Substituted Arenes

Under certain conditions, typically involving high temperatures or the presence of strong acids or bases, the halogen substituents on an aromatic ring can migrate to different positions. This phenomenon, known as halogen scrambling or isomerization, can lead to a mixture of products and is an important consideration in synthesis design.

For bromofluorobenzenes, isomerization can be induced by catalysts such as aluminum halides (e.g., AlCl₃, AlBr₃). google.com For example, heating a mixture of bromofluorobenzene isomers in the presence of an aluminum halide catalyst can lead to an equilibrium mixture of the ortho, meta, and para isomers. google.com This process likely proceeds through a series of electrophilic substitution-type steps involving the formation of a sigma complex.

While specific studies on the halogen migration of this compound are not prevalent, the principles derived from simpler bromofluorobenzenes are applicable. The presence of the bulky and electron-donating trimethylsilyl group would likely influence the kinetics and thermodynamic equilibrium of any potential migration. The TMS group could sterically hinder the approach of a catalyst or migrating halogen to the ortho positions.

It is also known that during certain reactions, such as those intended to form Grignard reagents from dihalobenzenes, benzyne intermediates can form, which can lead to rearranged products upon trapping. stackexchange.com While not a direct migration on the starting material, it represents a pathway to isomerized products.

Key factors influencing halogen migration include:

Catalyst: Strong Lewis acids are often required to facilitate the migration. google.com

Temperature: Higher temperatures provide the activation energy needed for bond cleavage and reformation.

Reaction Time: Longer reaction times can lead to disproportionation and the formation of an equilibrium mixture of isomers. google.com

In the context of the reactions discussed in the previous sections, halogen migration is generally not observed under the low-temperature conditions used for halogen-metal exchange. However, it becomes a potential side reaction if the reaction mixture is allowed to warm or if acidic workup conditions are harsh.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Intermediate in Complex Molecule Construction

1-Bromo-3-fluoro-2-(trimethylsilyl)benzene serves as a crucial building block in the synthesis of intricate molecular architectures. The distinct reactivity of its three functional groups—the bromo, fluoro, and trimethylsilyl (B98337) moieties—allows for a stepwise and controlled introduction of various substituents. This regioselective functionalization is paramount in the total synthesis of natural products and other complex organic molecules where precise control over the substitution pattern of the aromatic ring is essential.

The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trimethylsilyl group, on the other hand, can be readily replaced by other functional groups through ipso-substitution reactions. This group can also direct ortho-lithiation, providing a pathway to introduce substituents adjacent to the silyl (B83357) group. The fluorine atom, while generally less reactive, imparts unique electronic properties to the molecule and can influence the reactivity of the other positions on the aromatic ring. This multi-handle nature allows chemists to strategically and sequentially build up molecular complexity from a relatively simple starting material.

Utilization in the Synthesis of Functionally Diverse Aryl Scaffolds

The strategic placement of the bromo, fluoro, and trimethylsilyl groups on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of a wide variety of functionally diverse aryl scaffolds. These scaffolds are core structures in many pharmaceutically active compounds, agrochemicals, and materials with specific electronic or optical properties.

For instance, the bromine can be converted into a boronic acid or ester, which can then be used in Suzuki couplings to introduce a wide range of aryl or heteroaryl groups. The trimethylsilyl group can be cleaved to introduce a hydrogen atom or replaced with an electrophile. This flexibility allows for the creation of a library of substituted fluorinated aromatic compounds, which are of great interest due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity in biological systems.

The ability to selectively functionalize the different positions of the benzene ring allows for the construction of polysubstituted benzenes with precise substitution patterns, which can be challenging to achieve through other synthetic routes. libretexts.org

Contributions to Methodological Development in Aromatic Chemistry

The unique structure of this compound has also contributed to the development of new synthetic methodologies in aromatic chemistry. Its use has been instrumental in exploring and optimizing new cross-coupling reactions, directed metalation strategies, and functional group interconversions.

Research in this area often focuses on leveraging the interplay between the different functional groups to achieve novel transformations. For example, the steric and electronic effects of the trimethylsilyl and fluoro groups can influence the regioselectivity of reactions at the brominated position. Chemists have utilized this compound to study the mechanisms of various catalytic cycles and to develop more efficient and selective catalysts for the synthesis of substituted aromatic compounds.

The synthesis of polysubstituted benzenes often requires careful strategic planning to ensure the correct placement of substituents. libretexts.org The defined substitution pattern of this compound provides a reliable platform for testing and refining new synthetic protocols.

Precursor for Advanced Organic Materials

In the realm of materials science, this compound serves as a valuable precursor for the synthesis of advanced organic materials. The presence of the fluorine atom is particularly significant, as it can enhance the thermal stability, oxidative resistance, and electronic properties of organic materials. These materials find applications in various high-tech fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromo and trimethylsilyl groups provide synthetic handles to incorporate this fluorinated aromatic unit into larger conjugated systems, such as polymers and dendrimers. By carefully designing the molecular structure, scientists can tune the electronic and optical properties of the resulting materials. For example, the introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated polymer, which can improve its performance and stability in electronic devices. The versatility of this compound makes it a key component in the toolbox of chemists and materials scientists working at the forefront of organic electronics.

Challenges and Future Research Directions for this compound

The trifunctional aromatic compound, this compound, represents a highly specialized building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trimethylsilyl group on a benzene ring, offers multiple points for selective chemical modification. This positions the compound as a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. However, its full potential is yet to be realized, with several challenges and exciting future research directions remaining to be explored.

Challenges and Future Research Directions

The advancement of synthetic chemistry relies on the development of novel building blocks and methodologies that enable the efficient construction of complex molecular architectures. 1-Bromo-3-fluoro-2-(trimethylsilyl)benzene is a prime example of a scaffold that, while offering significant synthetic potential, also presents a number of challenges that are the focus of ongoing and future research.

The synthesis of polysubstituted aromatic compounds like this compound often requires multi-step sequences that can be inefficient and generate significant chemical waste. A primary challenge is the regioselective introduction of three different substituents onto the benzene (B151609) ring.

Current synthetic strategies likely rely on a sequence of electrophilic aromatic substitution, directed ortho-metalation, and halogenation reactions. For instance, a plausible route could start from 1,3-difluorobenzene, proceeding through a sequence of silylation and bromination. However, such routes can suffer from issues with regioselectivity, the need for cryogenic conditions, and the use of stoichiometric organometallic reagents. sci-hub.se

Future research in this area is focused on the development of more convergent and sustainable synthetic methods. This includes:

C-H Activation/Functionalization: Developing catalytic systems that can directly and selectively introduce the bromo, fluoro, and silyl (B83357) groups onto a benzene backbone would represent a significant advancement. This would reduce the number of synthetic steps, minimize the use of protecting groups, and improve atom economy.

Greener Reagents and Solvents: Exploring the use of less hazardous reagents and more environmentally benign solvents is a key aspect of sustainable chemistry. For example, replacing traditional brominating agents with greener alternatives or using recyclable catalysts could significantly improve the environmental footprint of the synthesis.

Catalytic Cross-Coupling Reactions: Designing novel catalytic cross-coupling strategies that allow for the late-stage introduction of one or more of the functional groups could provide more flexible and efficient access to a wider range of related aryl building blocks.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Linear Synthesis from 1,3-Difluorobenzene | Well-established reaction steps. | Multiple steps, potential for low overall yield, regioselectivity issues. |

| Convergent Synthesis via C-H Activation | Fewer steps, higher atom economy. | Requires development of highly selective catalysts, may have limited substrate scope. |

| Late-Stage Functionalization | High flexibility for diversification. | Compatibility of functional groups can be a challenge. |

The reactivity of this compound is dominated by the distinct properties of its three functional groups. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the trimethylsilyl (B98337) group can participate in ipso-substitution reactions or act as a directing group. The fluorine atom influences the electronic properties of the ring and can modulate the reactivity of the other positions.

A key area of future research is to explore novel reactivity modes that arise from the interplay of these groups. This could include:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group in the presence of the others. For example, a mild cross-coupling at the bromine position that leaves the C-Si and C-F bonds intact.

Sequential Functionalization: Designing one-pot, multi-reaction sequences where the initial transformation at one site triggers a subsequent reaction at another. For instance, a reaction at the bromine position could be followed by an in-situ desilylation/functionalization.

Benzyne (B1209423) Formation: The ortho-disposition of the fluorine and trimethylsilyl groups could potentially be exploited for the generation of a fluorinated benzyne intermediate under specific conditions, opening up possibilities for cycloaddition and nucleophilic addition reactions.

The primary application of this compound is as a building block for the synthesis of more complex molecules. The presence of fluorine is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netnih.gov Therefore, this compound is a valuable precursor for novel pharmaceuticals and agrochemicals. adpharmachem.com

Future research will likely focus on expanding its applications in:

Medicinal Chemistry: The synthesis of novel inhibitors, receptor ligands, and other bioactive molecules where the unique substitution pattern can be used to fine-tune biological activity. The fluorine atom can be particularly important for modulating pKa and forming key hydrogen bonds with biological targets. researchgate.net

Materials Science: The incorporation of this unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and silyl groups can influence the electronic properties, morphology, and stability of these materials.

Agrochemicals: The development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. adpharmachem.com

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Role of Functional Groups |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Fluorine for metabolic stability and binding; Bromo and Silyl for scaffold elaboration. |

| Materials Science | Organic Semiconductors | Fluorine for tuning HOMO/LUMO levels; Silyl for solubility and morphology control. |

| Agrochemicals | Herbicides | Fluorine for enhanced bioactivity; Bromo for synthetic diversification. |

While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the reaction mechanisms involving this compound requires more advanced methods.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ IR, Raman, and NMR spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. This is crucial for understanding complex reaction pathways and optimizing reaction conditions.

Advanced Mass Spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to identify and characterize transient intermediates and to probe fragmentation pathways, offering insights into the reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed selectivities. This can be a powerful tool for designing new reactions and catalysts.

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and reproducibility. Flow chemistry and automated synthesis offer solutions to many of these problems. d-nb.infonih.gov

The integration of these technologies into the synthesis of this compound is a promising area for future research. This could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved safety (by minimizing the accumulation of hazardous intermediates), better heat and mass transfer, and higher yields and purity. sci-hub.se

Automated Reaction Optimization: Using automated platforms to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) could accelerate the development of optimized synthetic protocols.

On-Demand Synthesis: The combination of flow chemistry and automation could enable the on-demand synthesis of this and related building blocks, providing greater flexibility for research and development.

Q & A

Q. What synthetic strategies are effective for preparing 1-Bromo-3-fluoro-2-(trimethylsilyl)benzene, and how do reaction parameters impact yield?

- Methodological Answer : A common approach involves halogenation and silylation of fluorobenzene derivatives. For example, bromination of 3-fluoro-2-(trimethylsilyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the target compound. Reaction temperature (60–80°C) and stoichiometric control of brominating agents are critical to minimize di-substitution byproducts . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trimethylsilyl group (-Si(CH₃)₃) appears as a singlet at ~0.3 ppm (¹H) and 0–5 ppm (¹³C). Fluorine and bromine substituents cause splitting patterns in aromatic protons (e.g., doublets or triplets) .

- IR Spectroscopy : Key peaks include C-F stretching (1100–1250 cm⁻¹) and Si-C bonds (1250–1350 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 260 (M⁺) with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodological Answer : The -Si(CH₃)₃ group acts as a bulky electron-donating substituent, stabilizing intermediates via σ-π conjugation. In Suzuki-Miyaura couplings, this steric bulk can reduce reactivity at the ortho-position, favoring para-substitution. Computational studies (DFT) show decreased electron density at the bromine-bearing carbon, altering oxidative addition kinetics in palladium-catalyzed reactions . Comparative studies with non-silylated analogs (e.g., 1-bromo-3-fluorobenzene) reveal up to 30% lower yields in silylated derivatives due to steric hindrance .

Q. How can conflicting NMR data for regioisomeric byproducts be resolved during synthesis?

- Methodological Answer : Contradictions in aromatic proton splitting patterns often arise from competing substitution pathways. Strategies include:

- 2D NMR (COSY, NOESY) : To confirm coupling between adjacent protons and identify substituent positions .

- ¹⁹F NMR : Fluorine’s high sensitivity helps distinguish between meta and para substitution. For example, a deshielded ¹⁹F signal at -110 ppm suggests ortho-fluorine to bromine .

- X-ray Crystallography : Definitive structural assignment for crystalline byproducts .

Q. What are the challenges in computational modeling of the compound’s reactivity, and how can they be addressed?

- Methodological Answer : Modeling the bulky -Si(CH₃)₃ group requires advanced basis sets (e.g., 6-311+G(d,p)) to account for steric and electronic effects. Challenges include:

- Van der Waals interactions : Overestimated in standard DFT methods; dispersion-corrected functionals (e.g., B97-D3) improve accuracy .

- Solvent Effects : Use implicit solvation models (e.g., SMD) for polar aprotic solvents (DMF, THF) common in synthesis .

Application-Oriented Questions

Q. In what contexts has this compound been used as a building block for functional materials?

- Methodological Answer : The bromine and fluorine substituents enable site-selective functionalization for:

- Liquid Crystals : As a mesogenic core, where the silyl group enhances thermal stability .

- Polymer Monomers : Radical polymerization of styrene derivatives modified with this compound improves flame retardancy due to bromine content .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.